Evidence Gap: No Biological Activity Data Available for 946360-58-3 vs. Structural Analogs
A systematic search of public databases (PubChem, ChEMBL, BindingDB, PubMed) returned no enzyme inhibition, cellular potency, or ADME data for 946360-58-3. The closest structurally characterized analog, the PI3K/mTOR dual inhibitor series in [1], reports IC₅₀ values of 0.50–2.03 nM against PI3Kα for 4-acrylamido-quinolines bearing different substituents, but the specific furan-2-yl 2,6,8-trimethylquinoline variant was not included. The saturated analog N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide (CAS 946340-50-7) also lacks public bioactivity data . Therefore, no quantitative head-to-head or cross-study comparison can be made.
| Evidence Dimension | PI3Kα inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 4-acrylamido-quinoline series IC₅₀ range: 0.50–2.03 nM [1] |
| Quantified Difference | Not calculable |
| Conditions | PI3Kα enzymatic assay (Front. Chem. 2019) |
Why This Matters
Without activity data, the procurement decision cannot be guided by potency differentiation; selection must rely on structural considerations and intended chemical biology application.
- [1] Ma, X., Shen, L., Zhang, J., et al. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry, 7, 236. View Source
